molecular formula C9H8N2O3S B15333842 5-Cyano-6-(ethylthio)-2-oxo-1,2-dihydropyridine-3-carboxylic Acid

5-Cyano-6-(ethylthio)-2-oxo-1,2-dihydropyridine-3-carboxylic Acid

Cat. No.: B15333842
M. Wt: 224.24 g/mol
InChI Key: HZCALJKGKPTQQZ-UHFFFAOYSA-N
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Description

5-Cyano-6-(ethylthio)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a synthetic compound with a complex molecular structure. This compound belongs to the class of pyridine derivatives and possesses unique chemical properties that make it valuable in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

To synthesize 5-cyano-6-(ethylthio)-2-oxo-1,2-dihydropyridine-3-carboxylic acid, a multi-step chemical process is typically employed. One common method involves the reaction of cyanoacetic acid with ethylthiol in the presence of a base, followed by cyclization with a suitable reagent to form the pyridine ring. The reaction conditions often include moderate temperatures and controlled pH levels to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound generally follows a similar synthetic route but is scaled up to accommodate large-scale production. The process is optimized for efficiency and cost-effectiveness, with careful control of reaction parameters to ensure high purity and yield. Advanced purification techniques like chromatography and recrystallization are often employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, typically with reagents like hydrogen peroxide or potassium permanganate, to form oxidized derivatives.

  • Reduction: : Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced products.

  • Substitution: : It participates in substitution reactions where certain groups in the molecule can be replaced with other functional groups, facilitated by reagents like alkyl halides or amines.

Common Reagents and Conditions

  • Oxidation Reagents: : Hydrogen peroxide, potassium permanganate.

  • Reduction Reagents: : Sodium borohydride, lithium aluminum hydride.

  • Substitution Reagents: : Alkyl halides, amines.

Major Products Formed

  • Oxidized Products: : Formation of sulfoxides or sulfones.

  • Reduced Products: : Formation of secondary or tertiary alcohols.

  • Substituted Products: : Various derivatives depending on the substituent used.

Scientific Research Applications

Chemistry

In chemistry, this compound is utilized as an intermediate in the synthesis of more complex molecules. Its reactive functional groups make it a valuable starting material for creating new chemical entities.

Biology

In biological research, 5-cyano-6-(ethylthio)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is studied for its potential interactions with biological macromolecules. It is often used in assays to investigate enzyme inhibition or protein binding activities.

Medicine

Medically, this compound shows promise as a lead compound in drug discovery. Its unique structure provides a basis for developing new therapeutic agents, particularly in the treatment of diseases related to oxidative stress and inflammation.

Industry

In the industrial sector, it serves as a precursor for the manufacture of agrochemicals, pharmaceuticals, and dyes. Its ability to undergo various chemical transformations makes it a versatile building block in industrial chemistry.

Mechanism of Action

The compound exerts its effects primarily through interactions with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biological pathways. The specific pathways involved depend on the target enzyme or receptor, but common themes include inhibition of oxidative stress-related enzymes and modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-Cyano-6-(methylthio)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

  • 5-Cyano-6-(butylthio)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

  • 5-Cyano-6-(phenylthio)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Uniqueness

What sets 5-cyano-6-(ethylthio)-2-oxo-1,2-dihydropyridine-3-carboxylic acid apart is the ethylthio group. This group imparts distinct chemical reactivity and biological activity compared to its analogs with different substituents. For example, the ethylthio group may enhance the compound's lipophilicity, influencing its ability to penetrate biological membranes and interact with intracellular targets.

Properties

Molecular Formula

C9H8N2O3S

Molecular Weight

224.24 g/mol

IUPAC Name

5-cyano-6-ethylsulfanyl-2-oxo-1H-pyridine-3-carboxylic acid

InChI

InChI=1S/C9H8N2O3S/c1-2-15-8-5(4-10)3-6(9(13)14)7(12)11-8/h3H,2H2,1H3,(H,11,12)(H,13,14)

InChI Key

HZCALJKGKPTQQZ-UHFFFAOYSA-N

Canonical SMILES

CCSC1=C(C=C(C(=O)N1)C(=O)O)C#N

Origin of Product

United States

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